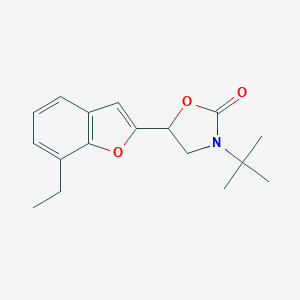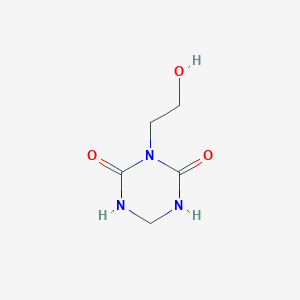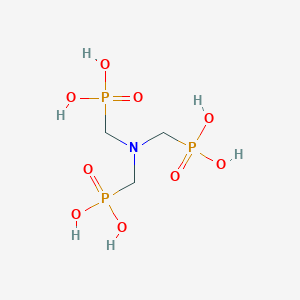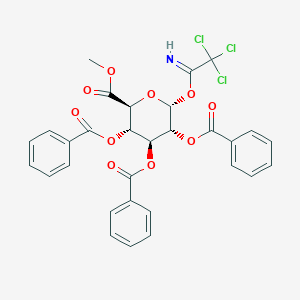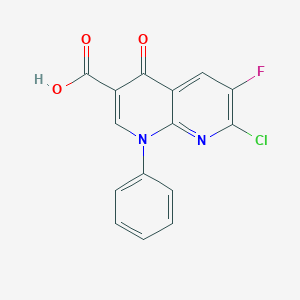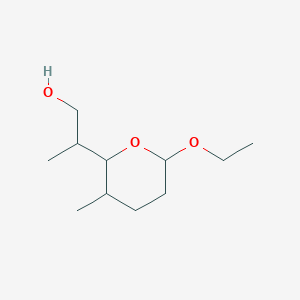
2-(6-Ethoxy-3-methyloxan-2-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Ethoxy-3-methyloxan-2-yl)propan-1-ol, also known as EMOP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. EMOP is a propanol derivative that belongs to the class of alcohols. It has a molecular formula of C9H20O3 and a molecular weight of 176.25 g/mol.
Mécanisme D'action
The exact mechanism of action of 2-(6-Ethoxy-3-methyloxan-2-yl)propan-1-ol is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. 2-(6-Ethoxy-3-methyloxan-2-yl)propan-1-ol has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 2-(6-Ethoxy-3-methyloxan-2-yl)propan-1-ol has also been found to activate AMP-activated protein kinase (AMPK), an enzyme that regulates energy metabolism and may be useful in the treatment of diabetes.
Effets Biochimiques Et Physiologiques
2-(6-Ethoxy-3-methyloxan-2-yl)propan-1-ol has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-(6-Ethoxy-3-methyloxan-2-yl)propan-1-ol has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, 2-(6-Ethoxy-3-methyloxan-2-yl)propan-1-ol has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(6-Ethoxy-3-methyloxan-2-yl)propan-1-ol in lab experiments is that it is relatively easy to synthesize and purify. 2-(6-Ethoxy-3-methyloxan-2-yl)propan-1-ol is also stable under normal laboratory conditions and can be stored for extended periods of time. However, one limitation of using 2-(6-Ethoxy-3-methyloxan-2-yl)propan-1-ol in lab experiments is that it may exhibit low solubility in aqueous solutions, which can make it difficult to administer in certain assays.
Orientations Futures
There are several potential future directions for research on 2-(6-Ethoxy-3-methyloxan-2-yl)propan-1-ol. One area of interest is the development of 2-(6-Ethoxy-3-methyloxan-2-yl)propan-1-ol derivatives with improved pharmacological properties. Another area of interest is the investigation of the potential use of 2-(6-Ethoxy-3-methyloxan-2-yl)propan-1-ol in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-(6-Ethoxy-3-methyloxan-2-yl)propan-1-ol and its potential therapeutic applications in various disease states.
Méthodes De Synthèse
2-(6-Ethoxy-3-methyloxan-2-yl)propan-1-ol can be synthesized using a multistep reaction process. The first step involves the reaction between 6-ethoxy-3-methyl-2-oxo-2,3-dihydro-1H-pyran and ethyl magnesium bromide to form 6-ethoxy-3-methyl-2-hydroxy-2,3-dihydro-1H-pyran. The second step involves the reaction between 6-ethoxy-3-methyl-2-hydroxy-2,3-dihydro-1H-pyran and propylene oxide to form 2-(6-Ethoxy-3-methyloxan-2-yl)propan-1-ol.
Applications De Recherche Scientifique
2-(6-Ethoxy-3-methyloxan-2-yl)propan-1-ol has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. 2-(6-Ethoxy-3-methyloxan-2-yl)propan-1-ol has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
110128-76-2 |
|---|---|
Nom du produit |
2-(6-Ethoxy-3-methyloxan-2-yl)propan-1-ol |
Formule moléculaire |
C11H22O3 |
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
2-(6-ethoxy-3-methyloxan-2-yl)propan-1-ol |
InChI |
InChI=1S/C11H22O3/c1-4-13-10-6-5-8(2)11(14-10)9(3)7-12/h8-12H,4-7H2,1-3H3 |
Clé InChI |
VMZONQYNZXMHQP-UHFFFAOYSA-N |
SMILES |
CCOC1CCC(C(O1)C(C)CO)C |
SMILES canonique |
CCOC1CCC(C(O1)C(C)CO)C |
Synonymes |
2H-Pyran-2-ethanol,6-ethoxytetrahydro-bta,3-dimethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



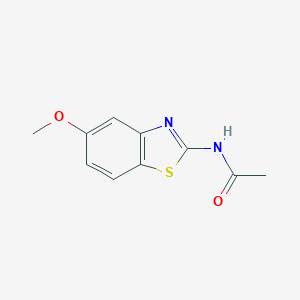
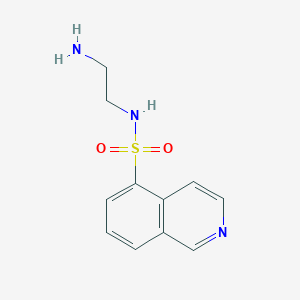

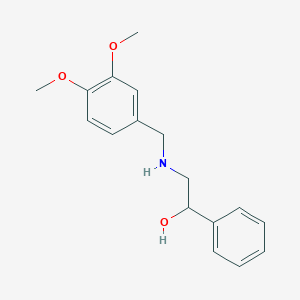
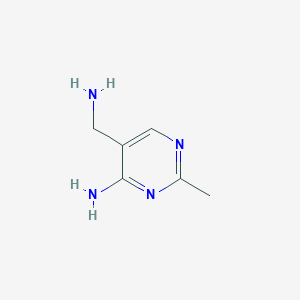
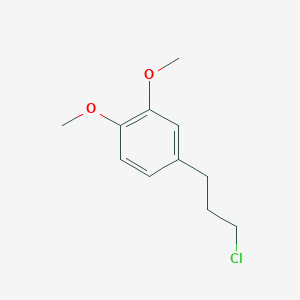
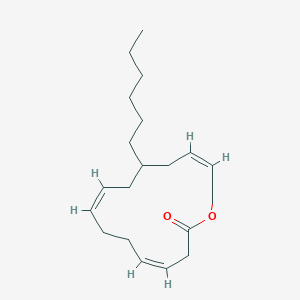
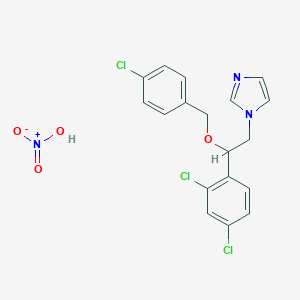
![3-Tert-butyl-5-[7-(1-hydroxyethyl)-1-benzofuran-2-yl]-1,3-oxazolidin-2-one](/img/structure/B17554.png)
